molecular formula C8H9F2N3O2 B1457337 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1394042-15-9

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1457337
CAS No.: 1394042-15-9
M. Wt: 217.17 g/mol
InChI Key: NKZZIJAHOJMTFA-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and chemical reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, triazole derivatives are known to bind with cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound may interact with kinases, which are essential for cell signaling pathways . The nature of these interactions often involves the inhibition or activation of the enzyme’s active site, leading to altered biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have shown potential in modulating the activity of c-Met kinase, which plays a role in cell proliferation and survival . This modulation can lead to changes in gene expression and metabolic flux, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in vitro or in vivo can result in adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it may lead to toxic or adverse effects, including cellular damage and altered metabolic processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, as it may preferentially accumulate in certain tissues or organs.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the interaction of imidate with corresponding hydrazides to form amidrazone, which is then cyclized with esters of fluorinated acids or activated carbonyl compounds . Another method includes the use of dicationic molten salts for an environmentally friendly and effective synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated, catalyst-free methods has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can produce a variety of substituted triazolopyridine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential therapeutic efficacy compared to similar compounds .

Properties

IUPAC Name

3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2/c9-6(10)7-12-11-5-2-1-4(8(14)15)3-13(5)7/h4,6H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZZIJAHOJMTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 2
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 3
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 4
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 5
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

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